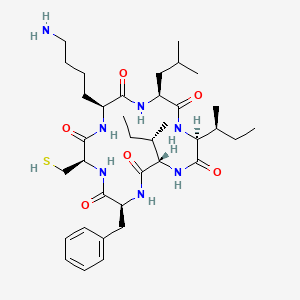
H-Tyr-Pro-Leu-Pro-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Tyr-Pro-Leu-Pro-OH is a tetrapeptide composed of the amino acids tyrosine, proline, leucine, and proline. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. Peptides like this compound are known for their roles in signaling pathways and as potential therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Pro-Leu-Pro-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. Subsequent amino acids (leucine, proline, and tyrosine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), enhance the efficiency of industrial peptide production .
Analyse Des Réactions Chimiques
Types of Reactions
H-Tyr-Pro-Leu-Pro-OH can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the peptide, modifying its properties and interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodinane derivatives.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including alkylating agents and acylating agents, can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield peptides with modified side chains .
Applications De Recherche Scientifique
H-Tyr-Pro-Leu-Pro-OH has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of H-Tyr-Pro-Leu-Pro-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, neuropeptides like this compound can interact with receptors in the nervous system, influencing neurotransmission and other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Arg-Tyr-Leu-Pro-Thr-OH: Another neuropeptide with similar structural features and biological activities.
H-Dmt-D-Arg-Aba-β-Ala-NH2: A tetrapeptide with opioid and neurotensin receptor activity.
Uniqueness
H-Tyr-Pro-Leu-Pro-OH is unique due to its specific sequence and the presence of tyrosine, which can undergo various chemical modifications. This uniqueness allows it to serve as a versatile tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C25H36N4O6 |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H36N4O6/c1-15(2)13-19(24(33)29-12-4-6-21(29)25(34)35)27-22(31)20-5-3-11-28(20)23(32)18(26)14-16-7-9-17(30)10-8-16/h7-10,15,18-21,30H,3-6,11-14,26H2,1-2H3,(H,27,31)(H,34,35)/t18-,19-,20-,21-/m0/s1 |
Clé InChI |
FWNZIZLGIXKJMX-TUFLPTIASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)


![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)




![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
